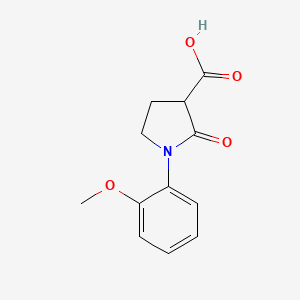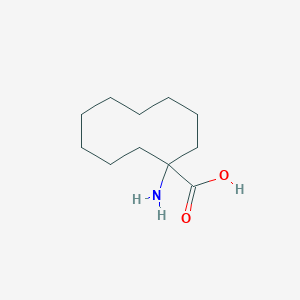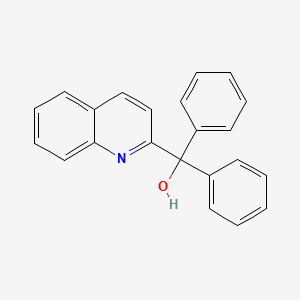
1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
概要
説明
Compounds like “1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid” belong to a class of organic compounds known as phenylpyrrolidines . These are aromatic compounds containing a phenyl group and a pyrrolidine ring.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a 2-methoxyphenyl compound with a pyrrolidine derivative . The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . This allows for the determination of the positions of atoms within the molecule and the lengths and angles of chemical bonds.Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions. For example, some compounds may undergo hydrolysis in highly alkaline media .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through a variety of experimental techniques. For example, the melting point can be determined through differential scanning calorimetry .科学的研究の応用
X-ray Powder Diffraction in Synthesis
The compound "1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester" is highlighted for its importance in the synthesis of the anticoagulant, apixaban. X-ray powder diffraction data have facilitated the understanding of its crystal structure, which is crucial for the development of pharmaceuticals (Qing Wang et al., 2017).
Antiinflammatory and Analgesic Activity
Research on "5-Acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids" has shown significant antiinflammatory and analgesic activities, which are correlated with the steric and hydrogen-bonding properties of the substituents. This finding opens avenues for the development of new analgesic agents based on structural modifications of related compounds (Joseph M. Muchowski et al., 1985).
Structural Characterisation and Conformation
The first synthesis of a beta-foldamer containing pyrrolidin-2-one rings, starting from a related compound, demonstrates the utility of these compounds in constructing complex molecular architectures. This research provides insights into the structural and conformational properties of novel synthetic foldamers (I. Menegazzo et al., 2006).
Nursing Application in Bronchial Pneumonia Treatment
A novel heterocycle compound related to "1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid" has been synthesized and evaluated for its potential in treating children's bronchial pneumonia. The compound exhibits excellent biological activity, suggesting its utility in medical applications (Xiao-fang Ding & Xiao Zhong, 2022).
Molecular Conformation and Antineoplastic Potential
The study of "1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide" sheds light on its potential as an antineoplastic agent. The detailed molecular conformation analysis aids in understanding the interaction mechanisms that could be leveraged in designing cancer therapies (Surajit Banerjee et al., 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(2-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-5-3-2-4-9(10)13-7-6-8(11(13)14)12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNGUAWXPGHDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402160 | |
| Record name | 1-(2-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
618070-28-3 | |
| Record name | 1-(2-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-METHOXYPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-amino-3-(4-methylphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B1621910.png)




![1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one](/img/structure/B1621919.png)
![3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B1621922.png)






